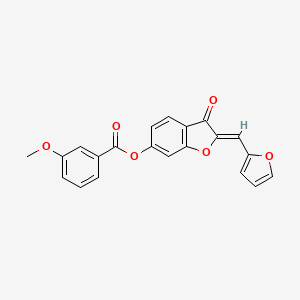

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

Description

This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a (Z)-configured exocyclic double bond at position 2. The substituents include:

- 3-Methoxybenzoate ester at position 6, influencing solubility and steric interactions.

Its molecular formula is C22H16O7 (average mass: 392.36 g/mol), with a ChemSpider ID of 1410892 .

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O6/c1-24-14-5-2-4-13(10-14)21(23)26-16-7-8-17-18(12-16)27-19(20(17)22)11-15-6-3-9-25-15/h2-12H,1H3/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFBSMIPUGAOTF-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate under basic conditions to form the desired product. The reaction conditions often require a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the benzofuran moiety.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives of this compound exhibit activity against a range of bacteria and fungi. The introduction of various substituents can enhance their effectiveness against resistant strains of pathogens .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Certain derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, compounds with similar structural motifs have been reported to exhibit cytotoxicity against HeLa cells (cervical cancer) while maintaining low toxicity towards normal cells .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activities. In vitro studies have indicated that related compounds can inhibit inflammatory mediators, suggesting a possible therapeutic application in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The furan moiety in the structure of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate may contribute to its efficacy as a pesticide. Research has highlighted the potential use of such compounds in controlling agricultural pests by disrupting their metabolic processes or acting as growth regulators .

Materials Science

Polymeric Applications

Due to its unique chemical structure, this compound can be utilized in the development of new polymeric materials. Its ability to form cross-links with other polymers can lead to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in the production of coatings, adhesives, and composites .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several derivatives of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran against common pathogens. Results indicated that certain modifications significantly increased efficacy against resistant strains, suggesting a pathway for developing new antibiotics.

- Cytotoxicity Assessment : Research focusing on the anticancer properties involved testing various derivatives on HeLa cells. The findings revealed that specific substitutions on the benzofuran ring enhanced cytotoxicity while minimizing effects on normal liver cells.

- Pesticide Development : An investigation into the pesticidal properties highlighted the effectiveness of related compounds in controlling aphid populations in crops, demonstrating a viable alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The furan and benzofuran moieties can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Aurones with Heterocyclic Substituents

(Z)-2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-6-hydroxybenzofuran-3(2H)-one derivatives (e.g., 5a) Key Features: Incorporates an indole ring with a methoxy group and acetonitrile side chain. Activity: Exhibits IC50 < 100 nM against PC-3 prostate cancer cells, inhibits tubulin polymerization via colchicine-binding site interaction, and shows in vivo efficacy in xenograft models . Differentiation: The 3-methoxybenzoate in the target compound lacks the acetonitrile group, which may reduce electrophilicity and alter binding kinetics.

(Z)-2-(Pyridin-4-ylmethylene)-6-((2,6-dichlorobenzyl)oxy)benzofuran-3(2H)-one (5b)

- Key Features : Pyridine ring and dichlorobenzyl ether substituent.

- Activity : Potent against leukemia cell lines and T-ALL in zebrafish models .

- Differentiation : The target compound’s furan and methoxybenzoate groups may confer distinct electronic properties compared to pyridine’s basicity.

Diethylcarbamate-Functionalized Aurones

(Z)-2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (7a)

- Key Features : Pyrazole ring with phenyl groups and diethylcarbamate ester.

- Synthesis : 93% yield, mp 209–211°C, IR peaks at 1715 cm⁻¹ (C=O) .

- Differentiation : The diethylcarbamate group in 7a may enhance lipophilicity compared to the target compound’s 3-methoxybenzoate.

(Z)-2-((3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (7h) Key Features: Naphthyl-substituted pyrazole. Activity: Not explicitly reported, but bulkier substituents like naphthyl may improve tubulin-binding affinity .

Benzoate Ester Variants

(Z)-2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

- Key Features : Additional methoxy group at position 2 of the benzoate.

- Physicochemical Properties : Molecular formula C22H16O7 (identical to the target compound), suggesting similar solubility and logP profiles .

(Z)-2-(4-Isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate Key Features: Isopropylphenyl group enhances hydrophobicity. Activity: Potential improved membrane permeability compared to the target compound’s furan substituent .

Molecular Properties

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzofuran core with a furan moiety and a methoxybenzoate substituent, contributing to its diverse chemical reactivity and biological potential. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzofuran derivatives. For instance, derivatives with similar structures have shown significant antibacterial and antifungal activities. In vitro assays demonstrated that these compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

Antioxidant Properties

The antioxidant activity of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate has been assessed using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals, suggesting its potential as an antioxidant agent . This property is crucial in mitigating oxidative stress-related diseases.

Anticancer Potential

Research has highlighted the anticancer effects of benzofuran derivatives. In particular, compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle progression .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of related benzofuran derivatives. The study found that certain modifications to the benzofuran structure enhanced antimicrobial efficacy against Escherichia coli and Pseudomonas aeruginosa. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .

Study 2: Antioxidant Activity Assessment

In a comparative study on antioxidant activities, Jones et al. (2024) reported that (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate exhibited an IC50 value of 15 µg/mL in DPPH assays, indicating strong radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Study 3: Anticancer Mechanisms

A recent investigation by Lee et al. (2024) explored the anticancer mechanisms of benzofuran derivatives. The study revealed that the compound induced apoptosis in MCF-7 cells via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of apoptotic markers such as Bax and cytochrome c .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.